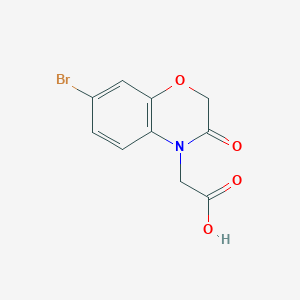

2-(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid

CAS No.: 1110927-80-4

Cat. No.: VC3355460

Molecular Formula: C10H8BrNO4

Molecular Weight: 286.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1110927-80-4 |

|---|---|

| Molecular Formula | C10H8BrNO4 |

| Molecular Weight | 286.08 g/mol |

| IUPAC Name | 2-(7-bromo-3-oxo-1,4-benzoxazin-4-yl)acetic acid |

| Standard InChI | InChI=1S/C10H8BrNO4/c11-6-1-2-7-8(3-6)16-5-9(13)12(7)4-10(14)15/h1-3H,4-5H2,(H,14,15) |

| Standard InChI Key | UUWOVWVQECOEPY-UHFFFAOYSA-N |

| SMILES | C1C(=O)N(C2=C(O1)C=C(C=C2)Br)CC(=O)O |

| Canonical SMILES | C1C(=O)N(C2=C(O1)C=C(C=C2)Br)CC(=O)O |

Introduction

Structural Characterization and Classification

Chemical Structure and Nomenclature

2-(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid belongs to the class of 3,4-dihydro-2H-1,4-benzoxazine derivatives. Its structure features a benzoxazine core with specific substitutions: a bromine atom at the 7-position, an oxo group at the 3-position, and an acetic acid moiety attached to the nitrogen at the 4-position. This compound shares structural similarities with other benzoxazine derivatives described in literature, though with its specific substitution pattern distinguishing it from related compounds .

The benzoxazine core consists of a benzene ring fused with an oxazine heterocycle, forming a bicyclic system. The numbering of the benzoxazine ring system follows standard heterocyclic nomenclature, with positions 2, 3, and 4 being on the oxazine ring, and positions 5 through 8 on the benzene portion. This nomenclature system enables precise identification of substitution patterns, which is critical for understanding structure-activity relationships .

Classification Within Heterocyclic Compounds

This compound falls within the broader category of heterocyclic compounds containing oxygen and nitrogen in a six-membered ring. Specifically, it belongs to the family of 1,4-benzoxazinones, which are characterized by the presence of an oxo group at the 3-position of the benzoxazine scaffold. The 1,4-benzoxazinone structure represents an important pharmacophore in medicinal chemistry, with numerous derivatives showing various biological activities .

The 3-oxo substitution pattern is particularly significant, as it influences the reactivity of the molecule and its potential for interacting with biological targets. The presence of the 7-bromo substituent on the benzene ring further modifies the electronic properties of the compound, potentially affecting its biological activity and physicochemical characteristics .

Synthetic Methodologies

General Synthetic Approaches for 1,4-Benzoxazinones

The synthesis of 1,4-benzoxazinone derivatives has been well-documented in literature, providing potential routes for the preparation of 2-(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid. One of the most common and convenient methods involves the reaction of 2-aminophenols with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) in the presence of aqueous sodium bicarbonate, as reported by Shridhar et al .

An alternative synthetic strategy involves the reduction of nitro ethers with Fe/AcOH or Zn/NH4Cl, which can yield benzoxazinones in moderate yields. The nitro ethers can be prepared through alkylation of potassium nitrophenoxides with 2-bromoesters . This approach provides a viable pathway for introducing various substituents at different positions of the benzoxazine ring.

For compounds with acetic acid substitution at the 2-position, a single-step reaction of 2-aminophenols with maleic anhydride has been reported . While this specific method targets a different position than our compound of interest, it demonstrates the versatility of synthetic approaches for functionalized benzoxazinones.

N-alkylation Strategies for 4-Substituted Derivatives

| Synthetic Approach | Key Reagents | Advantages | Challenges |

|---|---|---|---|

| Pre-functionalized approach | 4-bromo-2-aminophenol, chloroacetyl chloride | Direct incorporation of bromo substituent | Availability of starting materials |

| Sequential functionalization | 2-aminophenol, chloroacetyl chloride, brominating agent | Flexibility in substitution patterns | Regioselectivity of bromination |

| N-alkylation strategy | 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine, haloacetic acid | Specific functionalization at N-position | Requires pre-formed core structure |

| Combined approach | 4-bromo-2-aminophenol, specialized reagents | One-pot potential | Reaction condition optimization |

Physicochemical Properties and Structure-Activity Relationships

Structural Features Influencing Reactivity

The 3-oxo-3,4-dihydro-2H-1,4-benzoxazine scaffold represents a versatile structure with several reactive sites. The presence of an oxo group at the 3-position introduces a carbonyl functionality that can participate in various chemical transformations and potentially form hydrogen bonds with biological targets . The nitrogen at the 4-position, substituted with an acetic acid group in our target compound, introduces both acidic properties and additional hydrogen bonding capabilities.

The bromine substituent at the 7-position significantly affects the electronic properties of the aromatic ring, potentially influencing the compound's lipophilicity, membrane permeability, and binding interactions with biological targets. Halogen substitutions are commonly employed in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties of bioactive molecules .

| Compound | Key Structural Differences | Expected Impact on Properties |

|---|---|---|

| 2-(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid | Reference compound | Baseline for comparison |

| (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid | Acetic acid at position 2, no bromine | Different spatial arrangement, reduced lipophilicity |

| 2-{(3S)-7-Fluoro-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}-N-methylacetamide | Complex structure with fluorine instead of bromine | Different biological activity profile, increased complexity |

| 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine (hypothetical) | Lacks acetic acid substituent | Reduced acidity, different solubility profile |

Analytical Characterization and Identification

Spectroscopic Characterization Techniques

The identification and structural confirmation of 2-(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid would typically involve multiple complementary analytical techniques. Based on methodologies applied to related compounds, the following spectroscopic approaches would be instrumental in characterizing this compound:

Infrared (IR) Spectroscopy would reveal characteristic absorption bands for the carboxylic acid group (typically broad absorption around 3000-2500 cm⁻¹ for O-H stretching and strong absorption around 1700 cm⁻¹ for C=O stretching), the 3-oxo group of the benzoxazine ring (approximately 1680-1640 cm⁻¹), and the aromatic ring system. These spectral features would provide initial confirmation of the functional groups present .

Nuclear Magnetic Resonance (NMR) Spectroscopy, including both ¹H-NMR and ¹³C-NMR, would offer detailed information about the compound's structure. The ¹H-NMR spectrum would show signals for the aromatic protons (modified by the presence of the bromine substituent), the methylene protons of the oxazine ring, and the methylene protons of the acetic acid group. The ¹³C-NMR spectrum would confirm the presence of carbonyl carbons, aromatic carbons, and aliphatic carbons in the expected chemical shift ranges .

Mass Spectrometry and Elemental Analysis

Mass Spectrometry (MS) would provide the molecular weight of the compound and its fragmentation pattern, which is particularly useful for confirming the presence of bromine due to its characteristic isotope pattern. The bromine isotopes (⁷⁹Br and ⁸¹Br) occur in nearly equal abundances, resulting in distinct M and M+2 peaks of similar intensity in the mass spectrum .

Elemental Analysis would confirm the elemental composition of the compound, providing percentages of carbon, hydrogen, nitrogen, oxygen, and bromine that should match the theoretical values calculated from the molecular formula. This technique serves as an important verification of the compound's purity and identity.

Research Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume